Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 2489-52-3
VCID: VC0520856
InChI: InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
SMILES: C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F
Molecular Formula: C6H4ClFO4S2
Molecular Weight: 258.7 g/mol

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

CAS No.: 2489-52-3

Cat. No.: VC0520856

Molecular Formula: C6H4ClFO4S2

Molecular Weight: 258.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- - 2489-52-3

Specification

CAS No. 2489-52-3
Molecular Formula C6H4ClFO4S2
Molecular Weight 258.7 g/mol
IUPAC Name 3-chlorosulfonylbenzenesulfonyl fluoride
Standard InChI InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
Standard InChI Key ZPGHDPUCQANFAD-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F
Appearance Solid powder

Introduction

Chemical Structure and Properties

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- has the molecular formula C₆H₄ClFO₄S₂ and a molecular weight of 258.7 g/mol. Its structure includes a benzene ring with a sulfonyl fluoride group at position 1 and a chlorosulfonyl group at position 3. Key physical and chemical properties are summarized in Table 1.

PropertyValue/Description
Molecular FormulaC₆H₄ClFO₄S₂
Molecular Weight258.7 g/mol
AppearanceSolid at room temperature
Density1.649 g/cm³
Boiling Point326.5°C at 760 mmHg
Flash Point151.3°C
SolubilityDMSO, water (limited), ethanol, DMF
Storage-20°C
StabilitySensitive to hydrolysis; requires inert conditions for prolonged storage

SMILES Notation: ClS(C1=CC=CC(S(F)(=O)=O)=C1)(=O)=O
InChI Key: ZPGHDPUCQANFAD-UHFFFAOYSA-N

Synthesis and Preparation

The synthesis of benzenesulfonyl fluoride, 3-(chlorosulfonyl)- involves fluorination of precursor sulfonamides or sulfonyl chlorides. Key methodologies include:

Fluorination via Alkali Metal Fluorides

A widely used method involves chlorine/fluorine exchange using alkali metal fluorides (e.g., KF) in polar aprotic solvents like sulfolane or acetonitrile. For example:

  • Precursor: Chlorobenzenesulfonyl chloride.

  • Reagents: KF (5 equiv), sulfolane solvent.

  • Conditions: 130–220°C, 5–40 hours.

  • Yield: 45–88% depending on substituents and reaction time .

Table 2 compares synthesis conditions and outcomes for related compounds.

PrecursorReagents/ConditionsProductYieldSource
2,4,5-Trichlorobenzenesulfonyl chlorideKF, sulfolane, 160°C, 11 hours5-Chloro-2,4-difluorobenzenesulfonyl fluoride21 gUS4369145A
Para-chlorobenzenesulfonyl fluorideKF, sulfolane, 200°C, 5 hoursPara-fluorobenzenesulfonyl fluoride7 gUS4369145A
(Chlorosulfonyl)benzenesulfonyl chloridesParallel synthesis, aminesCovalent inhibitor library25–48%PMC10096327

Electrochemical Oxidative Synthesis

A novel electrochemical approach using thiols or disulfides with KF in acetonitrile/HCl biphasic systems has been reported . This method avoids harsh conditions and achieves yields of 74% for sulfonyl fluorides.

Applications in Chemical Biology

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- is a privileged warhead in covalent chemistry, enabling irreversible protein modifications.

Covalent Enzyme Inhibition

The compound reacts with nucleophilic residues (e.g., serine, cysteine, lysine) in enzymes, forming stable covalent adducts. For example:

  • Trypsin Inhibition: A library of sulfonyl fluoride derivatives showed activity comparable to known inhibitors (e.g., 25–48% conversion in labeling assays) .

  • Half-Life and Reactivity: Electron-donating groups (e.g., -NH₂) increase stability, while electron-withdrawing groups (e.g., -COOH) enhance reactivity .

SuFEx Chemistry

The sulfonyl fluoride group participates in SuFEx (Sulfur Fluoride Exchange) reactions, enabling click chemistry applications. This includes polymer synthesis, functionalization of biomolecules, and drug discovery.

Library Construction

Parallel synthesis of (chlorosulfonyl)benzenesulfonyl fluorides with amines or nitriles generates diverse covalent fragments. For instance, amino nitriles yield inhibitors with IC₅₀ values in the low micromolar range .

Hazard ClassDescription
Acute ToxicityHarmful if swallowed (H302)
Skin/CorrosionCauses severe skin burns (H314)
RespiratoryMay cause irritation (H335)
PPEGloves, goggles, face shield, lab coat
Storage-20°C in inert atmosphere
Extinguishing MediaWater spray, dry chemical, CO₂

Research Advancements and Future Directions

Recent studies focus on optimizing synthesis and expanding applications:

Improved Synthesis Protocols

  • Electrochemical Methods: Milder conditions and higher atom economy for sulfonyl fluoride production .

  • Parallel Synthesis: Scalable production of covalent inhibitor libraries targeting proteases (e.g., trypsin) .

Structure-Activity Relationship (SAR) Studies

  • Substituent Effects: Amino groups stabilize the sulfonyl fluoride, while carboxylic acids increase reactivity .

  • Metabolic Stability: Derivatives with electron-donating groups exhibit longer half-lives in aqueous media .

Novel Applications

  • Targeted Therapeutics: Covalent inhibitors for kinases, proteases, and histone-modifying enzymes.

  • Biomarker Discovery: Probes for mapping enzyme active sites or protein-protein interactions .

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